Product packaging for Octahydroindolizin-1-one(Cat. No.:CAS No. 14174-77-7)

Octahydroindolizin-1-one

Cat. No.: B3238765
CAS No.: 14174-77-7
M. Wt: 139.19 g/mol
InChI Key: GSQLNIVPNDDIHU-UHFFFAOYSA-N
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Description

Octahydroindolizin-1-one is a bicyclic organic compound with the molecular formula C8H13NO, serving as a versatile scaffold in medicinal and organic chemistry research . The core octahydroindolizine structure, a saturated fusion of a piperidine and a pyrrolidine ring, is a key pharmacophore investigated for its biological activity; for instance, structurally related octahydroindolizine compounds have been explored in patent literature for their potential analgesic properties . Researchers value this ketone derivative as a synthetic intermediate for further functionalization, enabling the exploration of structure-activity relationships. Product specifications include a molecular weight of approximately 139.19 g/mol. While specific data for this isomer may be limited, related octahydroindolizinones have reported physical properties such as a density near 1.08 g/cm³ and a solubility of 35 g/L at 25°C, which can serve as a useful reference for researchers during experimental planning . This product is intended for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the Certificate of Analysis (COA) for lot-specific data, including confirmed CAS Registry Number and purity information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B3238765 Octahydroindolizin-1-one CAS No. 14174-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,6,7,8,8a-hexahydro-2H-indolizin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-4-6-9-5-2-1-3-7(8)9/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQLNIVPNDDIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(=O)C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Octahydroindolizin 1 One and Its Analogs

Retrosynthetic Analysis of the Octahydroindolizin-1-one Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. ias.ac.inhilarispublisher.com This process allows chemists to devise a logical and efficient forward synthetic plan. youtube.com

For the this compound core, a primary retrosynthetic disconnection can be made at the C-N bond of the five-membered ring (Path A), revealing a substituted piperidine (B6355638) precursor. This strategy views the target molecule as a cyclized amino acid derivative. An alternative disconnection of the C8-C8a bond (Path B) simplifies the target to an acyclic amino-keto-ester, which can be constructed from simpler fragments.

A common approach involves disconnecting the N4-C5 bond, which simplifies the bicyclic structure into a monosubstituted piperidine ring. For instance, a retrosynthetic analysis of the related (6R)-octahydroindolizin-6-ol suggests it could be obtained from a chiral (3R,6S)-6-(3-hydroxypropyl) piperidin-3-ol precursor via an intramolecular displacement. researchgate.net This logic can be adapted for the 1-oxo derivative, where a piperidine ring bearing a suitable carboxylic acid derivative side chain at the C2 position serves as a key intermediate. This intermediate can be further simplified to more basic starting materials. The key is to strategically break down the complex bicyclic system into manageable, synthesizable precursors. hilarispublisher.com

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection StrategyBond CleavedPrecursor Type
Path A N4–C32-Substituted Piperidine
Path B C8–C8aAcyclic Amino-keto-ester
Path C N4–C8aSubstituted Pyrrolidine

Classical Cyclization Strategies for Indolizine (B1195054) and Hydroindolizine Skeletons

Classical approaches to the indolizine skeleton have been foundational and often involve condensation or cycloaddition reactions. jbclinpharm.orgnih.gov While many of these methods yield aromatic indolizines, the underlying principles and intermediate cycloadducts are directly relevant to the synthesis of their saturated octahydro- analogs.

Intramolecular cyclizations involve the formation of one of the rings from a single molecule containing all the necessary atoms. These reactions are often thermodynamically favored due to the proximity of the reacting functional groups.

One established strategy is the intramolecular cyclization of an N-acyliminium ion derived from a suitably substituted piperidine. For example, the cyclization of a linear aldehyde precursor can be much faster than competing reactions, leading to the formation of a dihydroindolizine intermediate, which can then be reduced to the fully saturated core. nih.gov Another approach is a dehydrative annulation, where an intramolecular ring closure occurs under conditions like the Mitsunobu reaction, effectively forming the bicyclic framework from a piperidine-alcohol precursor. researchgate.net This highlights the versatility of using piperidine derivatives with appropriate side chains that can undergo ring closure to form the fused five-membered ring.

Intermolecular strategies construct the bicyclic system by combining two or more separate molecular fragments. These methods are highly valuable for their ability to rapidly build molecular complexity.

A prominent classical method is the 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and an electron-deficient alkene or alkyne. jbclinpharm.orgrsc.org This approach generates a tetrahydroindolizine derivative that can subsequently be hydrogenated to the octahydroindolizine (B79230) core. A variety of pyridines, α-halo carbonyl compounds (to form the ylide), and electron-deficient alkenes can be used in a one-pot procedure to generate multisubstituted indolizines. organic-chemistry.org

Another powerful intermolecular strategy is the domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins. nih.gov This cascade reaction sequence builds the indolizine ring system in a single operation without the need for a metal catalyst. nih.gov While this specific example leads to an aromatic product, the initial Michael addition and subsequent intramolecular SN2 cyclization form the core hydrogenated skeleton before the final aromatization step.

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of indolizine and hydroindolizine frameworks.

Transition metals are powerful catalysts for a wide range of transformations, including the formation of heterocyclic rings. thieme-connect.decore.ac.uk Various metals have been employed to catalyze the cyclization reactions leading to indolizine derivatives.

Palladium (Pd): Palladium catalysts are effective in arylation/cyclization cascade reactions. These processes can involve the coupling of aryl halides with propargylic esters followed by a 5-endo-dig cyclization to furnish the indolizine core. organic-chemistry.org

Platinum (Pt): Platinum(II) catalysts, such as PtCl2, can promote the cycloisomerization or a tandem cyclization/1,2-migration of pyridine (B92270) propargylic alcohols and their derivatives. nih.gov This method provides an efficient route to highly functionalized indolizines and indolizinones from readily available starting materials. nih.gov

Copper (Cu): Copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates offers an efficient pathway to C-1 oxygenated indolizines under mild conditions. organic-chemistry.org

Rhodium (Rh): Rhodium catalysts are used in domino reactions, such as a highly regioselective hydroformylation followed by an in-situ intramolecular cyclization, to provide a general approach to the indolizine nucleus. nih.gov

Table 2: Examples of Transition-Metal-Catalyzed Indolizine Syntheses

CatalystReaction TypeStarting MaterialsProduct Type
Pd(OAc)2 Arylation/Cyclization CascadeAryl halides, Propargylic estersFunctionalized Indolizines
PtCl2 CycloisomerizationPyridine propargylic alcoholsIndolizines, Indolizinones
Cu(I) Cycloisomerization2-Pyridyl-substituted propargylic acetatesC-1 Oxygenated Indolizines
Rh complex Hydroformylation/Cyclization(R)-3-(pyrrol-1-yl)hex-1-eneTetrahydroindolizine

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering advantages such as low toxicity, stability, and availability. wiley-vch.denih.gov

One-pot organocatalytic domino reactions have been developed for the synthesis of complex heterocyclic systems. For instance, a bicyclic imidazole-alcohol catalyst can promote a Morita–Baylis–Hillman reaction between a pyridine-2-carboxaldehyde and a cyclic enone, followed by an intramolecular cyclization and dehydration to form tricyclic indolizine structures in water. ub.edu The use of chiral phosphoric acid catalysts has enabled the asymmetric intramolecular Michael cyclisation to produce indolizidines with high stereoselectivity. whiterose.ac.uk

Furthermore, asymmetric synthesis of functionalized cyclopropanes, which can be precursors to more complex structures, has been achieved through one-pot, multi-step organocatalytic methods. researchgate.net These Michael-initiated ring closure (MIRC) reactions demonstrate the power of organocatalysis in constructing complex ring systems from simple acyclic precursors through a cascade of reactions. researchgate.netamanote.com Brønsted acid catalysis has also been used for the C3-functionalization of pre-formed indolizine rings, showcasing the applicability of organocatalysis in both the construction and modification of this heterocyclic system. rsc.org

Photoredox Catalysis and Electrochemistry in Indolizine Synthesis

Modern synthetic chemistry has increasingly turned to photoredox catalysis and electrochemistry to construct complex molecular architectures under mild conditions. These methods rely on the generation of radical intermediates through single-electron transfer (SET) processes, enabling unique bond formations that are often challenging to achieve through traditional two-electron pathways.

Photoredox catalysis, utilizing visible light to excite a photocatalyst, has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. acs.org This approach can be merged with other catalytic modes, such as transition metal catalysis, to achieve novel reactivity. acs.org For instance, dual catalytic systems combining a photoredox catalyst with a nickel or palladium catalyst have been employed for the synthesis of indolines and related structures. organic-chemistry.orgmdpi.com In these systems, the photocatalyst can facilitate the generation of key intermediates and modulate the oxidation state of the transition metal catalyst. acs.orgnih.gov The synthesis of indolizino[1,2-b]quinolin-9(11H)-ones has been achieved by combining visible-light-photoredox catalysis with Lewis acid catalysis in an intramolecular Povarov cycloaddition reaction. nih.govresearchgate.net

Electrochemistry offers a complementary approach to generating radical intermediates, using an electric current as a traceless reagent. mdpi.com Both electrochemical and photoredox methods can generate nitrogen-centered radicals to facilitate C-N bond formation. mdpi.com Electrosynthesis provides a sustainable and direct route for various transformations, including the synthesis of 1H-1-hydroxyquinol-4-ones from 2-nitrobenzoic acids, which are precursors to biologically active heterocycles. nih.gov The electrochemical synthesis of N,N′-disubstituted indazolin-3-ones via an intramolecular anodic dehydrogenative N–N coupling reaction highlights the utility of this method for constructing N-heterocycles under mild conditions. nih.govrsc.org

A comparative evaluation of photoredox catalysis and electrochemistry reveals both analogies and distinctions in their application to organic synthesis. mdpi.com Both methods provide powerful platforms for radical-based transformations, with the choice of method often depending on the specific substrate and desired transformation.

MethodCatalyst/ConditionsApplicationReference
Nickel/Photoredox Dual CatalysisNi catalyst, photoredox catalyst, blue LEDsHighly regioselective synthesis of 3-substituted indolines. organic-chemistry.org
Palladium/Photoredox Dual CatalysisPd catalyst, photoredox catalyst, visible lightSynthesis of highly functionalized indoles from N-aryl enamines. mdpi.com
Visible-Light-Photoredox and Lewis Acid CatalysisRu(bpy)3Cl2·6H2O, Sc(OTf)3One-step construction of substituted indolizino[1,2-b]quinolin-9(11H)-ones. nih.govresearchgate.net
ElectrosynthesisCathodic reductionSynthesis of 1H-1-hydroxyquinol-4-ones. nih.gov
Anodic OxidationUndivided cell, carbon electrodesIntramolecular dehydrogenative N–N coupling to form N,N′-disubstituted indazolin-3-ones. nih.govrsc.org

Stereoselective Synthesis of Enantiopure this compound Derivatives

The biological activity of indolizidine alkaloids is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of enantiopure this compound derivatives is of paramount importance.

A well-established strategy for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary into the synthetic route. wikipedia.org This auxiliary directs the stereochemical outcome of one or more reactions and is subsequently removed. wikipedia.org A variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including those derived from amino acids, terpenes, and other naturally occurring chiral molecules. nih.gov

Oxazolidinones, popularized by David A. Evans, are a widely used class of chiral auxiliaries. wikipedia.orgresearchgate.net They have proven particularly effective in stereoselective alkylation and aldol (B89426) reactions, allowing for the construction of contiguous stereocenters with high diastereoselectivity. wikipedia.orgresearchgate.net Camphor-derived auxiliaries, such as Oppolzer's sultam, also provide a rigid chiral scaffold that can effectively control the stereochemical course of reactions. researchgate.net The conjugate addition of an enantiopure lithium amide, derived from a chiral auxiliary, has been utilized in the asymmetric synthesis of piperidines and octahydroindolizines. ox.ac.uk

Chiral AuxiliaryType of ReactionApplicationReference
Oxazolidinones (Evans auxiliaries)Aldol reactions, Alkylation reactionsSynthesis of polyketide natural products. researchgate.net
Camphorsultam (Oppolzer's sultam)Various asymmetric transformationsGeneral asymmetric synthesis. wikipedia.org
(R)-2-Methyl-2-propanesulfinamideN/AStereoselective protection. sigmaaldrich.com
(1R,2S)-(−)-EphedrineN/AAsymmetric synthesis. sigmaaldrich.com

Asymmetric catalysis, using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, is a highly efficient approach to enantiopure compounds. nih.gov This field is broadly divided into metal-based catalysis and organocatalysis.

Chiral-at-metal complexes have been developed for highly enantioselective transformations. For example, a chiral rhodium complex has been used to catalyze the conjugate addition of indolizines to α,β-unsaturated 2-acyl imidazoles, affording the corresponding adducts in high yields and excellent enantioselectivities. rsc.org Synergistic Cu/Ir catalysis has enabled a cascade allylation/Friedel-Crafts type reaction to produce enantioenriched indolizines bearing three stereogenic centers. researchgate.net

Organocatalysis, the use of small, chiral organic molecules as catalysts, has become a major pillar of asymmetric synthesis. nih.gov Chiral secondary amines, such as proline, can activate carbonyl compounds through the formation of enamines, facilitating asymmetric aldol and Michael reactions. nih.gov Bifunctional organocatalysts, such as those derived from cinchona alkaloids or trans-1,2-diaminocyclohexane (Takemoto's catalyst), can activate both the nucleophile and the electrophile, leading to high levels of stereocontrol in reactions like the asymmetric nitro-Mannich reaction for the synthesis of 3-substituted isoindolinones. nih.gov

Catalyst TypeCatalyst ExampleReactionProductEnantioselectivityReference
Chiral-at-Metal ComplexΔ-Rh1Conjugate additionIndolizine adducts95%–>99% ee rsc.org
Synergistic Metal CatalysisCu/IrCascade allylation/Friedel-Crafts2,3-fused indolizine derivativesHigh diastereo-/enantioselectivity researchgate.net
OrganocatalystTakemoto's catalystAsymmetric nitro-Mannich/Lactamization3-(Nitromethyl)isoindolin-1-onesUp to 98% ee nih.gov

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. semanticscholar.org This approach offers a green and efficient alternative to traditional chemical methods.

Lipases are a versatile class of enzymes that have been employed for the kinetic resolution of racemic alcohols and the synthesis of enantiomerically enriched esters. semanticscholar.org For instance, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, has been used for the kinetic resolution of a racemic octahydroindolizine alcohol on a large scale, providing access to enantiopure building blocks for the pharmaceutical industry. nih.gov Lipases from Candida antarctica (CAL A and CAL B) have also been shown to catalyze the one-pot synthesis of indolizines via a cycloaddition reaction in aqueous media, with CAL A showing higher activity. nih.gov The use of ultrasound irradiation in conjunction with the lipase catalyst can significantly shorten reaction times. nih.gov

EnzymeEnzyme SourceReactionSubstrateProductReference
Novozym 435 (Lipase)Candida antarcticaKinetic resolutionRacemic octahydroindolizine alcoholEnantiopure (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol nih.gov
Lipase A (CAL A)Candida antarcticaOne-pot cycloaddition4,4′-bipyridine, ω-bromoacetophenones, ethyl propiolateIndolizine derivatives nih.gov
Lipase B (CAL B)Candida antarcticaOne-pot cycloaddition4,4′-bipyridine, ω-bromoacetophenones, ethyl propiolateIndolizine derivatives nih.gov

Total Synthesis Strategies for this compound-Containing Natural Products

The indolizidine alkaloid framework is a core structural motif in a wide array of natural products exhibiting diverse biological activities. jbclinpharm.org The total synthesis of these complex molecules serves not only to confirm their structure but also to provide access to analogs for structure-activity relationship studies.

The synthesis of natural products containing the this compound core often relies on the stereoselective construction of the bicyclic system. Strategies for achieving this include intramolecular cyclization reactions, cycloaddition reactions, and ring-closing metathesis. The choice of strategy is often dictated by the substitution pattern and desired stereochemistry of the target molecule.

For example, the asymmetric synthesis of (R,R)-1-(hydroxymethyl)octahydroindolizine, a bicyclic fragment of the stellettamides, has been achieved using a conjugate addition of an enantiopure lithium amide followed by a one-pot ring-closure/N-debenzylation protocol. ox.ac.uk The pursuit of synthesizing natural products has often driven the development of novel synthetic methodologies and catalysts. nih.gov The total synthesis of complex natural products remains a significant challenge that inspires innovation in the field of organic chemistry. researchgate.netnih.gov

Advanced Spectroscopic and Spectrometric Characterization of Octahydroindolizin 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the constitution and configuration of organic molecules. For Octahydroindolizin-1-one, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals, providing a complete picture of its covalent framework and stereochemistry.

A suite of 2D NMR experiments is employed to overcome the signal overlap often present in 1D spectra and to establish connectivity between atoms through bonds and through space. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edulibretexts.org For this compound, COSY spectra would reveal correlations between geminal protons (protons on the same carbon) and vicinal protons (protons on adjacent carbons), allowing for the tracing of proton-proton networks throughout the aliphatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. princeton.eduscribd.com It is invaluable for assigning the carbon signals of all CH, CH₂, and CH₃ groups by linking the well-resolved proton spectrum to the carbon spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). princeton.eduscribd.com This is crucial for identifying quaternary carbons (like the C=O carbon) and for piecing together the molecular skeleton by connecting spin systems that are separated by non-protonated atoms. For instance, correlations from protons on carbons C-2, C-8, and C-9 to the carbonyl carbon (C-1) would confirm the lactam ring structure.

The combined data from these experiments allow for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.

PositionHypothetical δ¹³C (ppm)Hypothetical δ¹H (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations (¹H ↔ ¹H)
1 (C=O)172.0---
245.53.10 (Hα), 2.95 (Hβ)C-1, C-3, C-9aH-3, H-9
328.01.90, 1.75C-2, C-5, C-9aH-2, H-5
555.03.20 (Hα), 3.05 (Hβ)C-3, C-6, C-9, C-9aH-3, H-6
625.01.85, 1.70C-5, C-7, C-8H-5, H-7
724.51.60, 1.45C-5, C-6, C-8, C-9H-6, H-8
835.02.10, 1.95C-1, C-6, C-7, C-9H-7, H-9
948.02.50C-1, C-5, C-7, C-8, C-9aH-2, H-5, H-8
9a60.0---

Note: The chemical shift values are hypothetical and serve for illustrative purposes.

Saturated heterocyclic systems like this compound are not static; they exist as an equilibrium of different conformations. ethz.ch Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational changes, such as ring-flipping and nitrogen inversion. nih.govsemanticscholar.org

By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At high temperatures, where the interconversion between conformers is rapid on the NMR timescale, the observed spectrum is an average of the individual conformers. As the temperature is lowered, the rate of interconversion decreases. This can lead to the broadening of signals, followed by their coalescence into a single broad peak at a specific temperature (the coalescence temperature). Upon further cooling, the signals sharpen again to reveal the distinct spectra of the individual, slowly interconverting conformers. semanticscholar.org

Analysis of the lineshapes and coalescence temperatures in these variable-temperature (VT) NMR experiments allows for the calculation of the kinetic and thermodynamic parameters for the conformational processes, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the interconversion barrier. This provides quantitative insight into the flexibility of the bicyclic ring system and the relative stability of its different conformers.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.samdpi.com These methods are complementary and provide a characteristic "fingerprint" of the molecule, allowing for the identification of functional groups and the study of intermolecular interactions. americanpharmaceuticalreview.com

The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups.

Carbonyl (C=O) Stretching: The most prominent and diagnostic peak in the IR spectrum is the strong absorption due to the carbonyl group of the lactam. This is known as the Amide I band. For a six-membered lactam ring, this stretching vibration typically occurs in the range of 1650-1680 cm⁻¹. mdpi.com Its exact position is sensitive to the ring strain and electronic environment. In Raman spectroscopy, the C=O stretch also gives rise to a strong, sharp peak. nih.gov

C-N Stretching: The stretching vibrations of the C-N bonds within the bicyclic amine and lactam structure typically appear in the fingerprint region of the spectrum, generally between 1250 and 1020 cm⁻¹. These modes can be coupled with other vibrations, making their assignment complex without computational support.

C-H Stretching and Bending: The C-H stretching vibrations of the methylene (CH₂) groups in the rings are observed in the 2850-3000 cm⁻¹ region. The corresponding bending (scissoring and rocking) vibrations appear between 1470 and 1345 cm⁻¹.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
C-H StretchAliphatic CH₂2850 - 2960Medium-StrongStrong
C=O Stretch (Amide I)Lactam1650 - 1680Very StrongStrong
CH₂ ScissoringAliphatic CH₂1440 - 1470MediumMedium
C-N StretchTertiary Amine/Lactam1020 - 1250Medium-WeakWeak

While this compound has no N-H bond to act as a hydrogen bond donor, the lone pair of electrons on the carbonyl oxygen makes it a potent hydrogen bond acceptor. The formation of hydrogen bonds with protic solvents (e.g., water, alcohols) can be readily detected by vibrational spectroscopy.

When the carbonyl oxygen participates in hydrogen bonding, it weakens the C=O double bond, resulting in a shift of the Amide I band to a lower frequency (a redshift) in the IR spectrum. The magnitude of this shift is proportional to the strength of the hydrogen bond.

Furthermore, vibrational spectra are sensitive to the molecule's conformation. Different conformers or crystalline polymorphs can exhibit distinct IR and Raman spectra, particularly in the fingerprint region (< 1500 cm⁻¹). researchgate.netamericanpharmaceuticalreview.com These differences arise from changes in molecular symmetry and intermolecular interactions in the crystal lattice, which can alter the vibrational coupling. Therefore, careful analysis of IR and Raman spectra can be used to identify different solid-state forms and provide insight into the conformational preferences of the molecule.

Mass Spectrometry (MS) for Fragmentomics and Isotopic Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org For alkaloids like this compound, MS is a key tool for characterization. nih.gov

Upon ionization, typically by electron impact (EI), the this compound molecule forms a radical cation (M•⁺), which is often unstable and undergoes fragmentation. youtube.com The fragmentation pathways are governed by the stability of the resulting carbocations and radicals. For this bicyclic amine structure, a characteristic and dominant fragmentation pathway is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. wikipedia.orglibretexts.org This process is driven by the ability of the nitrogen to stabilize the resulting positive charge.

Key predicted fragmentation pathways for this compound include:

α-Cleavage at C5-C9a or C9-C9a: Cleavage of the bond adjacent to the bridgehead nitrogen can lead to the opening of one of the rings, resulting in stable, resonance-stabilized fragment ions.

Cleavage adjacent to the carbonyl group: Retro-Diels-Alder type reactions or cleavage of the C1-C9a or C1-C2 bonds are also plausible pathways.

Loss of small neutral molecules: Elimination of molecules like CO (28 Da) or ethene (28 Da) from the initial fragments can lead to subsequent peaks in the spectrum.

The analysis of these fragmentation patterns ("fragmentomics") allows for the reconstruction of parts of the molecular structure, providing confirmatory evidence for the proposed connectivity.

Isotopic analysis involves observing peaks at higher m/z values than the molecular ion peak due to the presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N). The relative intensities of these isotope peaks (e.g., M+1, M+2) can be used to confirm the elemental composition of the molecule or its fragments.

m/z ValueProposed Fragment Structure/CompositionFragmentation Pathway
153[C₉H₁₅NO]•⁺Molecular Ion (M•⁺)
125[M - CO]•⁺Loss of carbon monoxide
110[C₇H₁₂N]⁺α-Cleavage and subsequent rearrangement
96[C₆H₁₀N]⁺α-Cleavage at C5-C9a bond
82[C₅H₈N]⁺Further fragmentation of larger ions

Note: The proposed fragments are based on general fragmentation rules for similar structures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. Unlike low-resolution mass spectrometry, HRMS instruments like Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) can achieve mass accuracies at the sub-parts-per-million (ppm) level. nih.gov This precision allows for the confident assignment of an elemental composition from the exact mass measured. nih.gov

For this compound (C₈H₁₃NO), HRMS provides an exact mass that distinguishes it from other compounds with the same nominal mass. The analysis involves ionizing the molecule, often by creating a protonated molecule [M+H]⁺ or other adducts, and measuring its m/z value to four or more decimal places. This high-resolution data is essential for confirming the elemental composition of the parent molecule and its fragments.

Predicted HRMS data for various adducts of (8aS)-octahydroindolizin-1-one highlights the expected m/z values that would be observed in an analysis. These predictions are calculated based on the compound's elemental formula and the mass of the adduct ion.

Table 1: Predicted High-Resolution Mass Spectrometry Data for (8aS)-octahydroindolizin-1-one Adducts
Adduct TypePredicted m/z
[M+H]⁺140.10700
[M+Na]⁺162.08894
[M+NH₄]⁺157.13354
[M+K]⁺178.06288
[M-H]⁻138.09244

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org The process involves multiple stages of mass analysis. wikipedia.org First, the intact molecule is ionized, and the resulting ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected by the first mass analyzer (MS1). wikipedia.org

This selected precursor ion is then directed into a collision cell, where it collides with an inert gas (such as argon or nitrogen), leading to collision-induced dissociation (CID). wikipedia.org The energy from these collisions causes the ion to break apart into smaller, characteristic fragment ions (product ions). The second mass analyzer (MS2) then separates and detects these product ions, generating a product ion spectrum. nationalmaglab.org

By analyzing the mass differences between the precursor ion and the product ions, a fragmentation pathway can be proposed. This pathway provides valuable information about the molecule's connectivity and structural features. For this compound, MS/MS analysis would reveal the characteristic losses and cleavages of its bicyclic ring system, helping to confirm the identity and structure of the compound. For example, fragmentation could involve the loss of carbon monoxide (CO) from the lactam ring or cleavages at the ring junction.

X-ray Crystallography for Solid-State Structure Determination

In a single-crystal X-ray diffraction experiment, a beam of X-rays is directed at a single, well-ordered crystal of the target compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional model of the electron density of the molecule can be constructed, from which the atomic positions are determined.

Table 2: Crystallographic Data for an Indolizine (B1195054) Derivative (diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate) nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP 2₁/n
a (Å)12.0497(6)
b (Å)17.8324(10)
c (Å)19.6052(11)
β (°)100.372(1)
Volume (ų)4143.8(4)

Co-crystals are crystalline structures composed of two or more different molecular species present in a specific stoichiometric ratio. nih.gov The formation of co-crystals can modify the physicochemical properties of an active pharmaceutical ingredient, such as its solubility and stability, without altering its chemical structure. nih.gov X-ray diffraction is the definitive method for characterizing co-crystal structures, revealing the hydrogen bonds and other non-covalent interactions that hold the different molecular components together. nih.gov

A search of the available literature did not yield any reports on the formation or crystallographic analysis of co-crystals involving this compound. Should such co-crystals be prepared, single-crystal X-ray diffraction would be the primary technique used to elucidate their three-dimensional structure and understand the specific intermolecular interactions between this compound and the co-forming molecule.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

This compound possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopic techniques are essential for distinguishing between these enantiomers, determining the absolute configuration of a chiral molecule, and assessing its enantiomeric purity.

Circular Dichroism (CD) spectroscopy is a powerful technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov An achiral molecule will not absorb the two types of polarized light differently, and thus will not produce a CD signal. Enantiomers, however, will produce CD spectra that are equal in magnitude but opposite in sign. nih.gov

The CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. The shape and sign of the peaks (known as Cotton effects) are characteristic of the molecule's absolute configuration and conformation. For this compound, the (8aS) and (8aR) enantiomers would be expected to produce mirror-image CD spectra.

Furthermore, the magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess (ee) of the sample. units.it This relationship allows CD spectroscopy to be used as a rapid method to determine the enantiopurity of a sample by comparing its spectrum to that of an enantiomerically pure standard. nih.gov

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net This method is particularly valuable for determining the absolute configuration of chiral molecules, including bicyclic systems like this compound. wikipedia.org The presence of a carbonyl group in the this compound structure makes it a suitable candidate for ORD analysis, as the carbonyl chromophore gives rise to a characteristic Cotton effect. libretexts.org

The Cotton effect is the distinctive feature of an ORD curve in the vicinity of an absorption band. pg.edu.pl It is characterized by a rapid change in optical rotation, often crossing the zero-rotation axis at or near the wavelength of maximum absorption (λmax) of the chromophore. pg.edu.pl The sign of the Cotton effect (positive or negative) and its amplitude are highly sensitive to the stereochemical environment around the chromophore. libretexts.org For ketones, the Octant Rule is an empirical rule used to predict the sign of the Cotton effect based on the spatial arrangement of substituents around the carbonyl group.

In the context of this compound, which possesses stereocenters, different stereoisomers are expected to exhibit distinct ORD curves and Cotton effects. The analysis of these Cotton effects can, in principle, allow for the assignment of the absolute configuration at the chiral centers. A positive Cotton effect is observed when the optical rotation first increases as the wavelength decreases, while a negative Cotton effect shows the opposite behavior. libretexts.org

Despite the theoretical applicability of ORD to the stereochemical analysis of this compound, a comprehensive search of scientific literature did not yield specific experimental ORD data for this compound. Detailed research findings, including specific rotation values at various wavelengths and experimentally determined Cotton effect curves for its stereoisomers, are not publicly available in the searched resources.

Chemical Reactivity and Transformation Mechanisms of Octahydroindolizin 1 One

Reactions at the Carbonyl Group

The carbonyl group is a dominant feature of the octahydroindolizin-1-one structure, and its reactivity is characteristic of ketones and lactams. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

The carbonyl carbon of this compound is an electrophilic center that readily undergoes attack by various nucleophiles. eopcw.commhmedical.com These reactions typically involve the addition of the nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Nucleophilic Additions: Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the carbonyl group to form tertiary alcohols after an aqueous workup. eopcw.com Similarly, the addition of hydrogen cyanide, typically in the presence of a basic catalyst, results in the formation of a cyanohydrin. libretexts.org

Reductions: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. libretexts.org Catalytic hydrogenation can also achieve this reduction. The stereochemical outcome of the reduction can be influenced by the steric hindrance posed by the bicyclic ring system, often leading to the preferential formation of one diastereomer.

Condensation Reactions: Condensation reactions, such as the Aldol (B89426) and Claisen condensations, are fundamental carbon-carbon bond-forming reactions that can involve the carbonyl group. chemistrytalk.orgtowson.edunih.govorganic-chemistry.org In a crossed Aldol condensation, the enolate of another carbonyl compound can add to the electrophilic carbonyl carbon of this compound. jackwestin.com For the reaction to be effective, the other carbonyl component should ideally not have α-hydrogens to prevent self-condensation. towson.edu

Reaction TypeReagentProduct Type
Nucleophilic AdditionGrignard Reagent (e.g., CH₃MgBr)Tertiary Alcohol
ReductionSodium Borohydride (NaBH₄)Secondary Alcohol
CondensationAldehyde/Ketone Enolateβ-Hydroxy Ketone

The presence of hydrogen atoms on the carbons alpha to the carbonyl group allows for the formation of enolates. sketchy.comyoutube.com The acidity of these α-hydrogens is increased due to the electron-withdrawing effect of the carbonyl group. sketchy.com Treatment with a suitable base removes an α-proton to generate a nucleophilic enolate intermediate. libretexts.org

The regioselectivity of enolate formation can be controlled by the reaction conditions. The use of a sterically hindered, strong base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, which is the less substituted and more rapidly formed product. wvu.edu Conversely, weaker bases and higher temperatures tend to favor the formation of the more stable, thermodynamic enolate.

Once formed, the enolate can react with various electrophiles in α-substitution reactions. libretexts.orgmsu.edu This allows for the introduction of functional groups at the α-position. Common reactions include alkylation with alkyl halides and halogenation with reagents like bromine (Br₂). These reactions are powerful tools for elaborating the structure of the this compound core.

ReactionConditionsKey IntermediateProduct
Kinetic Enolate FormationLDA, THF, -78 °CLess Substituted Enolateα-Substituted Product (less substituted side)
Thermodynamic Enolate FormationNaH, THF, refluxMore Substituted Enolateα-Substituted Product (more substituted side)
α-AlkylationEnolate + Alkyl Halide (e.g., CH₃I)Enolateα-Alkylated this compound

Reactions Involving the Bridgehead Nitrogen Atom

The bridgehead nitrogen atom in this compound is a tertiary amine integrated into a bicyclic system. Its lone pair of electrons can participate in nucleophilic reactions, although its reactivity can be influenced by steric hindrance and the electronic effects of the adjacent carbonyl group.

The bridgehead nitrogen can act as a nucleophile and react with electrophiles such as alkyl halides and acyl chlorides. Alkylation introduces an alkyl group onto the nitrogen, forming a quaternary ammonium (B1175870) salt. Similarly, acylation with an acyl chloride or anhydride (B1165640) introduces an acyl group, forming an N-acyl derivative. The reactivity of the nitrogen is somewhat diminished by the electron-withdrawing nature of the adjacent carbonyl group in the lactam structure.

The structural integrity of the octahydroindolizine (B79230) ring system can be compromised under certain reaction conditions, leading to ring-opening or rearrangement. Reductive cleavage of the lactam functionality, for instance, using a strong reducing agent like lithium aluminum hydride, can open the six-membered ring to yield an amino alcohol. Epoxides, known for their high reactivity due to ring strain, also undergo ring-opening reactions with various nucleophiles. rsc.org Oxidative cleavage of olefinic bonds can lead to reactive diformyl intermediates which can then undergo ring-closing to form new heterocyclic structures. nih.gov

Rearrangement reactions can also be initiated, for example, through treatment with strong acids or bases, potentially leading to the formation of isomeric structures. The specific pathways for these transformations are highly dependent on the reaction conditions and the substitution pattern of the octahydroindolizine core.

Electrophilic and Nucleophilic Functionalization of the Hydroindolizine Core

Functionalization of the saturated carbocyclic portion of the octahydroindolizine core, away from the immediate influence of the carbonyl group, presents a synthetic challenge. However, modern synthetic methods offer potential routes for such transformations.

Electrophilic Functionalization: Indolizines are known to undergo electrophilic substitution, primarily at the C3 and C1 positions of the five-membered ring in the aromatic system. jbclinpharm.orgjbclinpharm.org While the saturated hydroindolizine core is less reactive, C-H activation strategies could potentially be employed to introduce electrophiles at specific positions. The directing influence of the existing functional groups would play a crucial role in determining the regioselectivity of such reactions.

Nucleophilic Functionalization: The indolizine (B1195054) nucleus is generally resistant to nucleophilic attack. jbclinpharm.orgjbclinpharm.org However, the introduction of electron-withdrawing groups onto the carbocyclic framework could activate certain positions towards nucleophilic attack. Alternatively, radical-mediated reactions could provide a pathway for the introduction of nucleophilic species onto the saturated rings. The development of methods for the functionalization of the indolizine core continues to be an active area of research. rsc.org

Regioselectivity and Stereoselectivity in this compound Reactions

The reactivity of this compound is governed by the functional groups present in its saturated bicyclic structure, namely the ketone (carbonyl group) at the C-1 position and the tertiary amine at the C-8a bridgehead position. The inherent chirality of the molecule, particularly at the C-8a stereocenter, plays a crucial role in directing the stereochemical outcome of its reactions.

Regioselectivity: Chemical reactions involving this compound are expected to be highly regioselective. Nucleophilic attack will preferentially occur at the electrophilic carbonyl carbon (C-1). Reactions involving enolate formation, such as alkylations or aldol condensations, can occur at either the C-2 or C-8 positions, which are alpha to the carbonyl group. The specific outcome would depend on the reaction conditions (kinetic vs. thermodynamic control) and the nature of the base and electrophile used. The nitrogen atom's lone pair influences the electronic environment, but its direct participation in reactions is often limited by its tertiary nature and steric hindrance within the fused ring system.

Table 1: Predicted Regioselectivity in Reactions of this compound

Reaction TypeReagent ExamplePrimary Site of ReactionPotential Minor Site(s)
Nucleophilic Addition Organolithium (R-Li)C-1 (Carbonyl Carbon)None
Reduction Sodium borohydride (NaBH₄)C-1 (Carbonyl Carbon)None
Enolate Formation (Kinetic) Lithium diisopropylamide (LDA)C-2C-8
Enolate Formation (Thermodynamic) Sodium ethoxide (NaOEt)C-8C-2

Stereoselectivity: The stereochemical course of reactions is significantly influenced by the existing stereocenter at the C-8a position. This is a common feature in the chemistry of related indolizidinone scaffolds, where the ring-fusion stereochemistry directs the facial selectivity of approaching reagents. nih.gov

For instance, the reduction of the C-1 carbonyl group is expected to proceed with high diastereoselectivity. Reagents like sodium borohydride will approach the carbonyl face from the sterically less hindered direction, which is dictated by the conformation of the bicyclic ring system. This principle of "substrate control" allows for the predictable formation of one diastereomer of the corresponding alcohol over the other.

Similarly, in reactions involving the formation of an enolate, the C-8a stereocenter can direct the approach of an electrophile. This relay of stereochemical information from the permanent stereocenter to a newly formed one is a powerful tool in the asymmetric synthesis of substituted indolizidine alkaloids. nih.gov The development of catalytic, asymmetric methods for synthesizing indolizidinone cores often focuses on establishing this initial aza-quaternary stereocenter with high enantioselectivity, which then controls the stereochemistry of subsequent transformations. nih.gov

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations into the transformations of this compound using advanced physical organic chemistry techniques are not extensively documented in publicly available scientific literature. The following sections describe the principles of these techniques and how they could be applied to this compound, though specific experimental data is not available.

A comprehensive search of the chemical literature did not yield specific studies on the kinetic isotope effects (KIEs) for reactions involving this compound.

The Kinetic Isotope Effect is a powerful tool used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. nih.gov For this compound, a KIE study would typically involve replacing a hydrogen atom with deuterium (B1214612) (D) at a position involved in the rate-determining step of a reaction.

For example, in a base-catalyzed enolate formation, if the abstraction of a proton at the C-2 position were the rate-limiting step, one would expect a significant primary KIE (kH/kD > 1) when comparing the reaction rate of the normal compound with its 2,2-dideuterated analog. The magnitude of the KIE could provide insight into the geometry of the transition state. A small or non-existent KIE (kH/kD ≈ 1) would suggest that C-H bond breaking is not part of the rate-determining step.

Specific studies applying Hammett plot analysis to substituted derivatives of this compound are not available in the reviewed scientific literature.

The Hammett equation is a linear free-energy relationship used to investigate the electronic effects of substituents on the reactivity of a molecule in a given reaction. This analysis is most commonly applied to aromatic systems, where substituents are placed at the meta- or para- positions of a benzene (B151609) ring.

To apply this methodology to this compound, one would first need to synthesize a series of derivatives with different electron-donating and electron-withdrawing substituents. Since the core is saturated, the substituents would likely be placed on a phenyl group attached to the indolizidinone skeleton, for example, at the C-2 or C-3 position. By measuring the rate constants for a specific reaction (e.g., nucleophilic addition to the C-1 carbonyl) across this series of derivatives, a plot of the logarithm of the relative rate constants (log(kx/kH)) versus the appropriate Hammett substituent constant (σ) could be constructed.

The slope of this plot, known as the reaction constant (ρ, rho), would provide valuable information about the reaction mechanism.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state.

A negative ρ value would imply the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or loss of negative charge) in the transition state.

Without experimental data, no such analysis can be performed for this compound.

Theoretical and Computational Investigations of Octahydroindolizin 1 One

Conformational Analysis via Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. dntb.gov.ua Computational methods are indispensable for exploring the complex conformational landscape of cyclic systems like Octahydroindolizin-1-one. researchgate.net

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its atomic coordinates. For a molecule, the PES maps out all possible conformations and their corresponding potential energies.

To analyze the conformations of this compound, researchers would map the PES by systematically changing key dihedral angles and calculating the energy at each point. Stationary points on this surface are then identified:

Energy Minima: These correspond to stable, low-energy conformers of the molecule.

Saddle Points: These represent transition states, which are the highest energy points on the lowest energy path between two conformers.

Energy minimization algorithms are used to locate the exact geometry of the stable conformers. The relative energies of these conformers determine their population at a given temperature.

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations generate a trajectory that describes the positions and velocities of the particles in the system. researchgate.net

For this compound, an MD simulation would place the molecule in a simulated environment (e.g., a "box" of solvent molecules) and track its dynamic behavior. This approach is powerful for conformational sampling because it allows the molecule to overcome energy barriers and explore a wide range of conformations, providing a dynamic view of its flexibility and the transitions between different stable states. Enhanced sampling techniques can be used to accelerate the exploration of the conformational space.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the prediction of various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Quantum mechanical calculations, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts with reasonable accuracy. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. Comparing calculated chemical shifts for different possible isomers or conformers with experimental data can help confirm the correct structure.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks observed in an infrared (IR) or Raman spectrum. After performing a geometry optimization using a method like DFT, a frequency calculation can be performed. This calculation determines the normal modes of vibration and their corresponding frequencies. The predicted spectrum can be compared with an experimental spectrum to aid in peak assignment and confirm the presence of specific functional groups.

Reaction Mechanism Elucidation through Transition State Modeling and Reaction Coordinate Analysis

The synthesis of the this compound core often involves complex multi-step reactions, where the stereochemical outcome is critical. Computational methods, particularly Density Functional Theory (DFT), are invaluable for unraveling the underlying reaction mechanisms. These studies typically focus on identifying the transition states (TS) of key steps and mapping the reaction coordinate, which represents the lowest energy path from reactants to products.

For instance, in the synthesis of indolizine (B1195054) derivatives through 1,3-dipolar cycloaddition reactions, DFT calculations have been employed to understand the regioselectivity of the process. researchgate.net By calculating the activation energies for the formation of different possible regioisomers, researchers can predict the experimentally observed outcome. researchgate.net This approach involves locating the transition state structures and confirming they connect the reactants and products by following the imaginary frequency vibration. The relative energies of the transition states for different pathways determine the kinetic favorability of each.

Table 1: Hypothetical Energy Profile for a Key Step in Indolizidinone Ring Formation

Reaction CoordinateDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials0.0
Transition StateHighest energy point, bond formation/breaking+15.2
IntermediateA metastable species along the reaction path-5.8
ProductsFinal ring-closed product-21.4

Such computational analyses provide a deep understanding of the factors controlling the reaction, such as steric and electronic effects, and can guide the optimization of reaction conditions to improve yield and selectivity. For example, a theoretical study on the organocatalytic synthesis of a benzoxazine-substituted indolizine derivative highlighted that the formation of an N-ylide precursor is a crucial step, and the subsequent hydrogen migration determines the rate of the reaction.

Molecular Docking and Dynamics Simulations for Receptor Interaction Hypotheses (focused on binding modes and molecular recognition principles)

To hypothesize how this compound and its derivatives might interact with biological targets, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These computational techniques allow for the prediction of binding conformations and the assessment of the stability of the ligand-receptor complex.

Molecular docking studies on libraries of indolizine derivatives have suggested potential biological targets. For example, some indolizine compounds have been predicted to bind to the cannabinoid receptor-1 (CB1) and tau protein, which is implicated in Alzheimer's disease. nih.gov In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound derivative is then computationally placed into the active site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Following docking, molecular dynamics simulations can be performed to provide a more dynamic and realistic picture of the interaction. MD simulations model the movement of every atom in the ligand-receptor complex over time, taking into account the surrounding solvent molecules. These simulations can reveal the stability of the predicted binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and conformational changes in both the ligand and the protein upon binding.

Table 2: Hypothetical Molecular Docking Results for an this compound Derivative with a Putative Receptor

ParameterValueDescription
Binding Energy (kcal/mol)-8.5Estimated free energy of binding.
Interacting ResiduesTyr123, Phe234, Ser127Key amino acids in the receptor's binding pocket.
Hydrogen Bonds2Number of hydrogen bonds formed with the receptor.
Hydrophobic Interactions5Number of significant non-polar interactions.
RMSD (Å) during MD1.2Root-mean-square deviation, indicating stability of the binding pose.

These computational approaches are instrumental in generating hypotheses about the mechanism of action of this compound derivatives and guiding the design of new analogs with improved affinity and selectivity for specific biological targets. For instance, simulations can help rationalize why small structural modifications on the this compound scaffold lead to significant changes in biological activity, a crucial aspect of structure-activity relationship (SAR) studies.

Applications of Octahydroindolizin 1 One in Chemical Synthesis

Octahydroindolizin-1-one as a Versatile Building Block in Complex Molecule Synthesis

Research has demonstrated the use of sugar-derived indolizinones as effective precursors for enantiopure polyhydroxylated indolizidines, which are of interest for their glycosidase inhibitory activity. nih.gov The carbonyl group and other functionalities on the six-membered ring of these building blocks allow for various chemical manipulations to achieve the final target molecule. nih.gov Similarly, a versatile chiral enaminone building block derived from Boc-L-proline has been instrumental in the efficient synthesis of aryl indolizidine alkaloids like (+)-ipalbidine and (+)-antofine. nih.gov This approach highlights the strategic advantage of using a common bicyclic precursor that can be elaborated into different complex targets. nih.gov

The multifaceted reactivity of the enaminone and ketone functionalities within the this compound framework allows for a variety of chemoselective transformations, making it a powerful tool in the synthesis of diverse and complex molecular architectures. nih.gov

Table 1: Examples of Complex Molecules Synthesized Using Indolizidinone Building Blocks This table is interactive and can be sorted by clicking on the column headers.

Target Molecule Class Specific Example Building Block Origin Key Transformations Reference
Arylindolizidine Alkaloids (+)-Ipalbidine Boc-L-proline C–H arylation nih.gov
Arylindolizidine Alkaloids (+)-Antofine Boc-L-proline C–H arylation nih.gov
Polyhydroxylated Indolizidines Lentiginosine Analogues Sugars Dihydroxylation, Deoxygenation nih.gov

Development of this compound as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Well-known examples include Evans' oxazolidinones and Oppolzer's camphorsultam, which have been widely used in asymmetric alkylations, aldol (B89426) reactions, and conjugate additions. rsc.orgresearchgate.net

The development of this compound as a chiral auxiliary or as a ligand for asymmetric metal catalysis is a less explored but promising area. For a molecule to function as an effective chiral auxiliary, it typically needs to possess a rigid structure, be available in enantiopure form, attach and detach from the substrate under mild conditions, and effectively shield one face of the reactive center. wikipedia.org

Enantiomerically pure this compound possesses a rigid, bicyclic structure that could provide the necessary steric environment to direct the approach of a reagent. Hypothetically, a substrate could be attached via the nitrogen atom (after reduction of the amide) or through a derivative of the ketone. However, the direct use of this specific scaffold as a mainstream chiral auxiliary has not been extensively documented in the literature. The focus has been more on the asymmetric synthesis of chiral indolizine (B1195054) derivatives using external chiral catalysts rather than using the indolizine core as the source of chirality transfer. nih.govrsc.orgresearchgate.net Further research could focus on modifying the this compound structure to optimize its potential as a recoverable and effective chiral controller in asymmetric transformations.

Derivatives of this compound as Scaffolds for Chemical Library Generation and Drug Discovery Programs

Natural products and their core structures are considered "privileged scaffolds" because they have been evolutionarily selected to interact with biological macromolecules. The indolizidine alkaloid family, built around the same core as this compound, exhibits an impressive range of biological activities, including anticancer, antiviral, and analgesic properties. ingentaconnect.comnih.gov This makes the this compound framework an excellent starting point for the generation of chemical libraries for drug discovery programs.

The value of a scaffold in library synthesis is determined by its synthetic accessibility and the potential for structural diversity. The this compound core can be synthesized efficiently, often from readily available starting materials like L-proline. nih.gov Its structure features multiple points for diversification. The ketone at the C-1 position can be converted into a variety of functional groups (alcohols, alkenes, amines) or used as a handle to attach different substituents. The carbon atoms of the bicyclic system can also be functionalized, allowing for the systematic modification of the scaffold's shape and properties.

By creating a library of compounds based on the this compound scaffold, chemists can explore a wide region of chemical space around a biologically validated core structure. This strategy increases the probability of identifying novel compounds with high affinity and selectivity for specific biological targets, potentially leading to new therapeutic agents.

Table 2: Potential Diversification Points on the this compound Scaffold for Library Synthesis This table is interactive and can be sorted by clicking on the column headers.

Position Functional Group Potential Modifications Resulting Functionality
C-1 Ketone Reduction, Grignard addition, Wittig reaction, Reductive amination Alcohols, Substituted Alkenes, Amines
N-4 Amide Nitrogen N-alkylation (post-reduction), Acylation Tertiary Amines, Amides
C-2, C-3 Methylene C-H activation, Halogenation, Alkylation Functionalized side chains

Functionalization of this compound for Potential Materials Science Applications

The functionalization of nitrogen heterocycles is a significant area of research in materials science, leading to the development of novel electroactive materials, catalysts, and functional polymers. acs.orgnih.govnd.edu While aromatic N-heterocycles have received the most attention, saturated scaffolds like this compound offer unique three-dimensional structures that could be exploited for new materials.

The potential applications of this compound in materials science are largely speculative but are founded on the chemical reactivity of its constituent functional groups.

Ionic Liquids: The tertiary amine, which can be generated by the reduction of the amide carbonyl, can be quaternized with alkyl halides. This could lead to the formation of chiral ionic liquids, which have potential applications as environmentally benign solvents or as chiral media for asymmetric synthesis.

Polymer Science: The ketone functional group can serve as a point of attachment for polymer chains. For instance, it could be converted to an alcohol to initiate ring-opening polymerization of cyclic esters like lactide or caprolactone, incorporating the rigid bicyclic structure into the polymer backbone. This could influence the thermal and mechanical properties of the resulting material.

Surface Modification: Derivatives of this compound could be synthesized with functional groups suitable for grafting onto surfaces, such as silanes for binding to silica (B1680970) or thiols for binding to gold. This could be used to create chiral surfaces for enantioselective separation or catalysis.

While these applications are currently underexplored, the combination of a rigid, chiral, bicyclic core with versatile functional handles makes this compound an intriguing platform for the design of new functional materials.

Mechanistic Biological Investigations of this compound: A Review of Current Research

Detailed mechanistic studies on the biological interactions of the specific chemical compound this compound are not extensively available in the current body of scientific literature. While the broader class of indolizidine alkaloids, to which this compound belongs, has been the subject of considerable research, specific data pertaining to the mechanistic actions of this particular compound remains limited. Indolizidine alkaloids are known for a wide range of biological activities, often stemming from their ability to inhibit various enzymes, particularly glycosidases. biocyclopedia.comnih.gov For instance, well-known indolizidine alkaloids like swainsonine and castanospermine are potent inhibitors of glycosidase enzymes, which are involved in glycoprotein processing. biocyclopedia.com However, it is crucial to note that the biological profile of one member of a chemical class cannot be directly extrapolated to another.

This article aims to address the specified aspects of the mechanistic biological investigations of this compound based on the available information.

Mechanistic Biological Investigations of Octahydroindolizin 1 One

Interaction with Isolated Biomolecules: DNA, RNA, and Protein Binding

Current scientific literature provides no evidence of direct binding interactions between this compound and isolated nucleic acids such as DNA or RNA. The primary focus of mechanistic studies has been on the compound's biosynthesis, which involves significant interactions with a specific protein complex.

The formation of (8aS)-octahydroindolizin-1-one is a complex enzymatic process catalyzed by a PKS-NRPS hybrid synthetase known as swnK. acs.org This large, multi-domain enzyme facilitates the condensation of L-pipecolate and malonyl-CoA. acs.org Therefore, the most relevant biomolecular interactions to consider are those of the precursor molecules within the catalytic domains of the swnK enzyme.

Detailed structural and mechanistic studies providing a precise map of substrate binding within the swnK active sites are limited. However, based on the well-established mechanisms of PKS and NRPS enzymes, a general model of these interactions can be described. nih.govnih.gov

The swnK synthetase contains distinct domains responsible for the recognition and activation of each precursor. The adenylation (A) domain is responsible for the specific recognition and activation of the L-pipecolate starter unit. nih.govuwa.edu.au This process involves the formation of an aminoacyl-adenylate intermediate. nih.gov The acyltransferase (AT) domain selects and loads the malonyl-CoA extender unit onto the acyl carrier protein (ACP) domain. dtu.dk

Following activation and loading, the substrates are brought into proximity within the enzyme's catalytic pockets to facilitate the condensation reaction that ultimately leads to the formation of the this compound scaffold. acs.org The specificity of substrate binding is crucial for the correct assembly of the final product and is determined by the unique amino acid composition and three-dimensional structure of the binding pockets within the respective enzymatic domains. dtu.dk

While the active site residues of the swnK enzyme from Arthroderma benhamiae have been putatively identified, the specific non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that orient L-pipecolate and malonyl-CoA within these sites have not been experimentally elucidated. acs.org

Table 1: Enzyme and Precursors in the Biosynthesis of (8aS)-octahydroindolizin-1-one

ComponentName/TypeRole
EnzymePKS-NRPS hybrid synthetase swnKCatalyzes the condensation reaction
Starter UnitL-pipecolateIncorporated by the NRPS module
Extender UnitMalonyl-CoAIncorporated by the PKS module

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes to Octahydroindolizin-1-one and its Derivatives

While classical methods for constructing the this compound skeleton exist, the future of its synthesis lies in the development of more efficient, sustainable, and environmentally benign methodologies. A primary focus will be on "green chemistry" approaches that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. rsc.orgacs.org

One of the most promising avenues is the expanded use of biocatalysis. nih.gov Enzymes, such as lipases from Candida antarctica (CAL-A and CAL-B), have already demonstrated high catalytic activity and selectivity in the one-pot synthesis of related indolizine (B1195054) structures. rsc.orgwikipedia.org Future work could involve engineering specific enzymes or screening novel marine microorganisms for biocatalysts capable of assembling the this compound core with high stereoselectivity. rsc.orgwikipedia.org Chemoenzymatic one-pot processes, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a powerful strategy for creating complex derivatives from simple starting materials. nih.gov

Furthermore, research into novel one-pot, multi-component reactions will be crucial. derpharmachemica.comresearchgate.net These reactions, which allow for the construction of complex molecules in a single step from readily available precursors, are highly efficient. researchgate.net Methodologies that avoid the use of expensive or toxic transition-metal catalysts are particularly desirable, with oxidants like TEMPO offering a greener alternative. derpharmachemica.com The use of ultrasound irradiation has also been shown to accelerate reactions and improve yields in indolizine synthesis, representing another sustainable technique to be explored. rsc.org

Synthetic StrategyKey FeaturesPotential Advantages
Biocatalysis Use of enzymes (e.g., lipases) or whole-cell systems.High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.govwikipedia.org
One-Pot Reactions Multiple reaction steps occur in a single vessel.Increased efficiency, reduced waste, simplified purification. derpharmachemica.comresearchgate.net
Green Solvents Utilization of water or other environmentally benign solvents.Lower toxicity, cost-effectiveness, improved safety profile. wikipedia.org
Ultrasound-Assisted Synthesis Application of ultrasonic waves to promote the reaction.Shorter reaction times, higher yields, enhanced energy efficiency. rsc.org
Transition-Metal-Free Catalysis Use of organic catalysts or reagents like TEMPO.Avoidance of toxic heavy metals, lower cost, easier purification. derpharmachemica.com

Exploration of Undiscovered Reactivity and Transformation Pathways

The this compound scaffold possesses distinct reactive sites that are yet to be fully explored. A deeper understanding of its fundamental reactivity will unlock new pathways for functionalization and the synthesis of complex molecular architectures.

The vinylogous amide within the five-membered ring is a key functional group. semanticscholar.org While generally less reactive, its activation could allow for novel 1,4-addition reactions, enabling the introduction of a wide range of nucleophiles. semanticscholar.org Future studies should focus on methods to selectively activate this site, potentially through Lewis acid catalysis or substrate modification, to control the diastereoselectivity of nucleophilic additions.

The ketone at the C-1 position is another critical handle for derivatization. Standard ketone chemistries, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, can be systematically applied to append diverse functional groups. Investigating the stereochemical outcomes of these reactions, particularly how the inherent chirality of the bicyclic ring system influences the formation of new stereocenters, will be a significant area of research. Furthermore, more advanced transformations, such as enantioselective organocatalytic α-functionalization, could provide access to a rich library of chiral derivatives.

Exploring cycloaddition reactions with unsaturated derivatives of this compound could also lead to novel polycyclic systems. For instance, creating a diene within the structure could enable Diels-Alder reactions, providing rapid access to complex, three-dimensional scaffolds. semanticscholar.org

Advanced Computational Modeling for Precise Structure-Reactivity and Structure-Interaction Relationship Predictions

Computational chemistry offers powerful tools to accelerate research and guide experimental design. The application of advanced modeling techniques to the this compound system can provide profound insights into its structure, reactivity, and potential biological interactions.

Density Functional Theory (DFT) can be employed to calculate the equilibrium geometries, vibrational frequencies, and electronic properties of this compound and its derivatives. nih.govnih.gov Such calculations can help predict the most reactive sites for electrophilic or nucleophilic attack, understand reaction mechanisms, and rationalize observed stereoselectivities. nih.gov For example, DFT can be used to model transition states of potential reactions, providing activation energies that help predict the feasibility and outcome of a proposed synthetic transformation. nih.govnih.gov

For derivatives with potential biological activity, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies will be invaluable. wikipedia.org Molecular docking simulations can predict how these molecules might bind to the active sites of specific proteins or enzymes, identifying key interactions like hydrogen bonds and hydrophobic contacts. rsc.orgnih.gov This information is crucial for the rational design of more potent and selective inhibitors. 2D and 3D-QSAR models can then be developed to correlate specific structural features of a series of derivatives with their measured biological activity, enabling the prediction of the potency of yet-to-be-synthesized compounds. wikipedia.org

Computational MethodApplication AreaPredicted Outcomes
Density Functional Theory (DFT) Reactivity & Mechanistic StudiesElectron distribution, orbital energies (HOMO/LUMO), transition state energies, reaction pathways. nih.govnih.gov
Molecular Docking Drug Discovery & DesignBinding poses within a biological target, binding affinity scores, key intermolecular interactions. rsc.orgnih.gov
QSAR (2D & 3D) Lead OptimizationCorrelation of molecular descriptors with biological activity, prediction of potency for new derivatives. wikipedia.org
Molecular Dynamics (MD) Simulation Binding Stability AnalysisStability of ligand-protein complexes over time, conformational changes upon binding. rsc.org

Design and Synthesis of Advanced this compound Derivatives with Tunable Properties

A key future direction is the design of this compound derivatives where specific properties can be finely tuned through synthetic modification. This involves the strategic introduction of functional groups to control characteristics such as electronic properties, solubility, and biological target affinity.

For applications in materials science and chemical biology, derivatives with tunable photophysical properties are of great interest. By incorporating chromophores or fluorophores into the scaffold, it may be possible to create novel fluorescent probes or sensors. nih.gov The saturated nature of the this compound core could serve as an insulating framework, allowing the properties of appended aromatic systems to be precisely controlled.

The synthesis of fluorinated indolizidinone derivatives is another promising area, as the incorporation of fluorine can significantly enhance metabolic stability and membrane permeability, which are desirable traits for therapeutic candidates. nih.gov Similarly, creating derivatives with specific functional handles, such as nitriles or alkynes, can provide sites for further conjugation using reliable and efficient reactions. acs.org This modular approach allows for the rapid generation of diverse molecular structures from a common intermediate, facilitating the exploration of structure-activity relationships.

Potential for New Applications in Emerging Areas of Chemical and Biological Research

The unique structural and chemical properties of the this compound scaffold make it an attractive candidate for exploration in several emerging research areas.

In medicinal chemistry , the indolizidine alkaloid family, to which this compound belongs, is known for a wide range of biological activities. nih.gov The rigid, three-dimensional structure of the this compound core is ideal for designing molecules that can engage with the binding sites of proteins with high specificity. Future research could focus on developing derivatives as inhibitors of enzymes like glycosidases or as modulators of ion channels and receptors. wikipedia.orgsemanticscholar.org

The development of chemical probes and biosensors is another exciting frontier. The indolizine scaffold has been used to create fluorescent probes for bioimaging. derpharmachemica.comnih.gov By attaching a fluorophore to the this compound core and linking it to a recognition element, researchers could design turn-on sensors for specific ions, small molecules, or biological macromolecules in living cells.

Finally, the field of bioorthogonal chemistry , which involves chemical reactions that can occur in living systems without interfering with native biological processes, presents a novel application space. nih.govwikipedia.org By incorporating a unique reactive handle (a "chemical reporter") onto the this compound scaffold, it could be used to tag and track biomolecules in real-time. The stability and defined stereochemistry of the core make it an excellent platform for developing next-generation bioorthogonal reagents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Octahydroindolizin-1-one, and how do reaction parameters (e.g., catalysts, solvents) influence yield and purity?

  • Methodological Answer : Common methods include cyclization of amino alcohols or hydrogenation of indolizine precursors. For example, catalytic hydrogenation under high-pressure H₂ with palladium on carbon typically achieves higher yields (>80%) but requires rigorous solvent drying to prevent side reactions . Optimize purity via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate using HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm stereochemistry and ring saturation. For example, characteristic proton signals for bridgehead hydrogens appear as multiplets at δ 2.3–2.7 ppm. IR spectroscopy (1650–1700 cm⁻¹) identifies ketone functionality. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What are the key challenges in ensuring reproducibility when synthesizing this compound?

  • Methodological Answer : Document reaction conditions exhaustively, including inert gas purging (e.g., N₂) to prevent oxidation and exact stoichiometry of reagents. Use standardized protocols for workup (e.g., quenching, extraction pH). Publish detailed supplementary materials with step-by-step procedures and raw spectral data .

Advanced Research Questions

Q. How can computational chemistry predict the stability and reactivity of this compound under varying pH or temperature conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model protonation states and ring strain. Compare energy barriers for ring-opening reactions (e.g., acid-catalyzed hydrolysis) with experimental kinetic data. Software like Gaussian or ORCA can simulate transition states, guiding solvent selection for synthetic optimization .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay type, cell lines). Replicate experiments using standardized protocols (e.g., MTT assay for cytotoxicity, IC₅₀ calculations). Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can this compound derivatives be optimized for enantioselective catalysis?

  • Methodological Answer : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis. Screen ligands (e.g., BINAP) in asymmetric hydrogenation to enhance enantiomeric excess (ee). Use X-ray crystallography to correlate ligand geometry with catalytic efficiency .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and effect sizes to assess clinical relevance .

Q. How should researchers design comparative studies between this compound and structurally related heterocycles (e.g., pyrrolopyrazines)?

  • Methodological Answer : Select analogs with matched lipophilicity (clogP ±0.5) and molecular weight. Use in silico docking (AutoDock Vina) to predict binding affinities to shared targets (e.g., enzymes). Validate via parallel synthetic and assay workflows to minimize batch variability .

Tables for Methodological Reference

Synthetic Method Catalyst Solvent Yield (%) Purity (%) Reference
Hydrogenation of IndolizinePd/C, H₂ (50 psi)Ethanol8597
Cyclization of Amino AlcoholH₂SO₄ (cat.)Toluene7292
Spectroscopic Peaks 1H^1 \text{H}-NMR (δ ppm) IR (cm⁻¹) HRMS (m/z)
This compound2.3–2.7 (m, bridgehead H)1685 (C=O)139.0997 [M+H]⁺

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.